molecular formula C11H16N2 B112649 (1-Benzylazetidin-2-yl)methanamine CAS No. 46193-94-6

(1-Benzylazetidin-2-yl)methanamine

Cat. No. B112649
CAS RN: 46193-94-6
M. Wt: 176.26 g/mol
InChI Key: VEWIYLBNEGSCTO-UHFFFAOYSA-N
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Description

“(1-Benzylazetidin-2-yl)methanamine” is a chemical compound with the molecular formula C11H16N2 . It also has a variant known as “(1-Benzylazetidin-2-yl)methanamine hydrochloride” with the molecular formula C11H17ClN2 .


Molecular Structure Analysis

The molecular structure of “(1-Benzylazetidin-2-yl)methanamine” consists of 11 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . The average mass of the molecule is 176.258 Da, and the monoisotopic mass is 176.131348 Da .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Chemical inhibitors, including various amine derivatives, play a critical role in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. This understanding is crucial for predicting drug-drug interactions when multiple drugs are coadministered to patients. Selective inhibitors are used in vitro to assess the contribution of various CYP isoforms to the total metabolism of a compound, which is important for ensuring the safety and efficacy of pharmaceuticals (Khojasteh et al., 2011).

Antimicrobial Agents

Compounds structurally related to benzofurans, benzothiazoles, and benzodiazepines have been explored for their antimicrobial properties. These scaffolds are found in both natural and synthetic bioactive molecules and have shown a wide range of biological and pharmacological applications, including antimicrobial activity. The unique structural features of these compounds make them privileged structures in the field of drug discovery, especially for designing antimicrobial agents active toward various clinically approved targets (Hiremathad et al., 2015).

Pharmacology and Therapeutic Efficacy

Several compounds, including those related to the chemical structure of (1-Benzylazetidin-2-yl)methanamine, have been reviewed for their pharmacodynamic and pharmacokinetic properties. These reviews focus on the therapeutic use of such compounds as prokinetic agents in gastrointestinal motility disorders, highlighting the significance of understanding the pharmacological actions and safety profiles of novel compounds in drug development (Wiseman & Faulds, 1994).

Safety And Hazards

Safety data sheets for “(1-Benzylazetidin-2-yl)methanamine” are available and should be consulted for detailed information on handling, storage, and disposal . These documents also provide information on potential hazards associated with this compound.

properties

IUPAC Name

(1-benzylazetidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-8-11-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWIYLBNEGSCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472789
Record name (1-benzylazetidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylazetidin-2-yl)methanamine

CAS RN

46193-94-6
Record name (1-benzylazetidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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